molecular formula C18H16N4O4 B2893558 3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile CAS No. 2034449-76-6

3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile

Cat. No.: B2893558
CAS No.: 2034449-76-6
M. Wt: 352.35
InChI Key: NJXZAUXMXVHBRN-UHFFFAOYSA-N
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Description

The compound “3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxine moiety, which is a type of oxygen-containing heterocycle . This moiety is attached to a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . The molecule also contains a pyrazine ring, another type of nitrogen-containing heterocycle, and a carbonitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocyclic rings suggests that the molecule may have a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the carbonitrile group might be susceptible to nucleophilic attack, and the heterocyclic rings might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure .

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to "3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" often involves their synthesis and characterization. For example, studies have demonstrated the synthesis of novel pyridines, pyrazole derivatives, and other heterocycles starting from different precursor compounds. These studies highlight the versatility of heterocyclic chemistry in creating compounds with potential biological activities. Characterization techniques such as spectral analysis and elemental analysis are crucial for elucidating the structures of these newly synthesized compounds (Elewa et al., 2021).

Antimicrobial and Anticancer Activities

Several studies have explored the antimicrobial and anticancer activities of compounds similar to "3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile." Research findings suggest that these compounds exhibit promising antibacterial, antifungal, and antitumor properties. For instance, novel fluoro-substituted benzo[b]pyran compounds have shown anti-lung cancer activity in vitro, indicating the potential of such compounds in therapeutic applications (Hammam et al., 2005).

Antioxidant Properties

The antioxidant properties of heterocyclic compounds are another area of interest. Compounds derived from similar structural frameworks have been evaluated for their antioxidant capabilities. These studies are crucial for understanding the potential of such compounds in mitigating oxidative stress, which is a factor in various diseases. The development of compounds with potent antioxidant activity is a significant step towards finding new therapeutic agents (Salem & Errayes, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, the carbonitrile group can be toxic, and the compound may pose risks if ingested, inhaled, or in contact with skin .

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. For example, it could be investigated for its potential as a pharmaceutical or as a building block for the synthesis of other complex molecules .

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c19-9-13-17(21-7-6-20-13)25-12-5-8-22(10-12)18(23)16-11-24-14-3-1-2-4-15(14)26-16/h1-4,6-7,12,16H,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXZAUXMXVHBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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